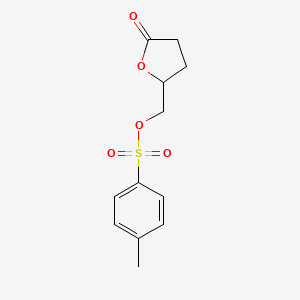

(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

描述

属性

IUPAC Name |

(5-oxooxolan-2-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5S/c1-9-2-5-11(6-3-9)18(14,15)16-8-10-4-7-12(13)17-10/h2-3,5-6,10H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAXYKDBRBNWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Substrate Activation

The foundational method involves sulfonation of (S)-5-hydroxymethyl dihydrofuran-2-one (Formula III) using toluenesulfonyl (tosyl) or methanesulfonyl (mesyl) groups. The hydroxyl group at the C2 position undergoes nucleophilic substitution, where the tosyl chloride (TsCl) or mesyl chloride (MsCl) acts as an electrophilic activating agent. The reaction proceeds via a two-step mechanism:

Standard Procedure

Reagents :

-

(S)-5-Hydroxymethyl dihydrofuran-2-one (1.0 equiv)

-

Tosyl chloride (1.2 equiv)

-

Sodium methoxide (1.5 equiv)

-

Diethyl ether (solvent)

Steps :

-

Dissolve the lactone in anhydrous diethyl ether under nitrogen.

-

Add sodium methoxide at 0°C, followed by dropwise addition of TsCl.

-

Stir at room temperature for 6–8 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography.

Optimization Notes :

-

Excess TsCl improves yields but risks di-tosylation.

-

Anhydrous conditions prevent hydrolysis of the tosylate intermediate.

Halogenation-Based Synthesis

Alternative Pathway via Iodide Intermediates

An alternative route substitutes the hydroxyl group with iodine, bromine, or chlorine. This method employs halogenating agents (e.g., PPh3/I2) to convert the alcohol into a halide (Formula IV-bis), followed by elimination to form the target sulfonate.

Key Advantages :

-

Avoids sulfonate waste byproducts.

-

Compatible with green chemistry principles due to recyclable reagents.

Limitations :

Procedure for Iodide-Mediated Synthesis

Reagents :

-

(S)-5-Hydroxymethyl dihydrofuran-2-one (1.0 equiv)

-

Triphenylphosphine (1.5 equiv)

-

Iodine (1.2 equiv)

-

Imidazole (1.0 equiv)

-

Tetrahydrofuran (solvent)

Steps :

-

Cool THF to –20°C and add triphenylphosphine, iodine, and imidazole.

-

Introduce the lactone and stir for 12 hours.

-

Quench with sodium thiosulfate, extract with dichloromethane, and concentrate.

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Optical Purity | 90–92% ee |

| Reaction Scale | Up to 100 g |

Hypervalent Iodine-Catalyzed Epoxidation

Oxidative Functionalization

Source 3 details a novel approach using a chiral hypervalent iodine(III) catalyst (11g) and meta-chloroperbenzoic acid (mCPBA). This method epoxidizes α,β-unsaturated lactones, followed by acid hydrolysis to yield the sulfonate ester.

Mechanistic Insights :

Catalytic Procedure

Reagents :

-

α,β-Unsaturated lactone (1.0 equiv)

-

mCPBA (1.1 equiv)

-

Chiral iodine catalyst (11g, 10 mol%)

-

Diethyl ether (solvent)

Steps :

-

Dissolve the lactone and catalyst in Et2O at 0°C.

-

Add mCPBA and stir for 3 days.

-

Hydrolyze with 1N HCl, extract with ethyl acetate, and purify via preparative TLC.

| Parameter | Value |

|---|---|

| Yield | 62% |

| Enantioselectivity | 88% ee |

| Catalyst Loading | 10 mol% |

Comparative Analysis of Methods

Yield and Stereochemical Control

-

Sulfonation : Highest yield (85%) and enantiomeric excess (>98% ee) due to retained configuration.

-

Halogenation : Moderate yield (70%) with slight racemization, requiring post-synthesis chiral resolution.

-

Iodine Catalysis : Lower yield (62%) but excellent enantioselectivity (88% ee) without pre-chiral substrates.

Industrial Applicability

-

Cost : Sulfonation is cost-effective with readily available TsCl.

-

Scalability : Halogenation suits large-scale production but faces waste management challenges.

-

Sustainability : Iodine catalysis reduces hazardous byproducts, aligning with green chemistry goals.

Spectroscopic Validation and Quality Control

NMR Characterization

Critical peaks for (5-oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (CDCl3):

化学反应分析

Types of Reactions: (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives .

科学研究应用

Medicinal Chemistry Applications

The compound exhibits significant biological activity, making it a candidate for therapeutic applications. Its structure allows for interactions with various biological targets, including enzymes and receptors. Interaction studies have indicated that it may modify the structure and function of biomolecules, which could lead to potential therapeutic uses.

Case Studies:

- Biological Activity Prediction: Computational methods have been utilized to predict the biological activity spectra of (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate. These studies suggest possible therapeutic applications in drug development, although specific mechanisms of action remain to be elucidated.

- Skin and Eye Irritation Studies: Preliminary research indicates that the compound can cause skin and eye irritation, highlighting its reactivity and potential toxicity at certain concentrations. Further studies are necessary to fully understand its pharmacological profile.

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis due to its functional groups that allow for various chemical reactions.

Synthesis Methods:

Several synthetic routes have been documented for producing (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate:

- Reaction with Pyridine: One method involves the reaction of p-toluenesulfonyl chloride with dihydro-5-hydroxymethyl-2(3H)-furanone in the presence of pyridine, yielding the desired sulfonate with a yield of approximately 76% .

Structural Comparisons and Unique Features

To further understand the uniqueness of (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate | Similar tetrahydrofuran structure | Enantiomeric form may exhibit different biological properties |

| 4-Methylbenzenesulfonic acid | Contains sulfonate group | Lacks the tetrahydrofuran moiety; more acidic |

| Tetrahydrofuran | Simple cyclic ether | Does not contain a sulfonate or ketone functionality |

This table illustrates how the unique combination of a tetrahydrofuran ring with a sulfonate group distinguishes (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate from other compounds, potentially leading to distinct reactivity and biological profiles.

Computational Studies and Predictive Modeling

Recent studies have employed molecular docking and structure-activity relationship modeling to predict how (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate interacts with biological targets. These computational approaches are crucial for understanding its pharmacodynamics and guiding further optimization of its structure for enhanced efficacy.

作用机制

The mechanism by which (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the tetrahydrofuran ring can participate in ring-opening reactions, leading to various downstream products.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to three classes of sulfonate esters:

- Target Compound : The tetrahydrofuran ring provides rigidity and influences stereochemical outcomes in reactions. The oxo group at position 5 enhances electrophilicity, facilitating nucleophilic attacks at the tosyl group .

- Methyl 2-(tosyloxy)propanoate: Lacks a cyclic structure but shares the tosyl group; its ester moiety may undergo hydrolysis or transesterification more readily .

- Thiazolo-pyridine Sulfonate : The nitrogen-containing heterocycle imparts basicity and alters solubility in polar solvents .

Physical and Chemical Properties

- Reactivity : The target compound’s tosyl group acts as a superior leaving group compared to the dioxolane derivative, which is sterically hindered . The thiazolo-pyridine sulfonate may exhibit unique reactivity due to its heterocyclic ring .

- Solubility : The tetrahydrofuran ring in the target compound likely enhances solubility in organic solvents (e.g., THF, DCM) compared to the more polar thiazolo-pyridine analog .

生物活性

Overview

The compound (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (CAS Number: 58879-33-7) is an organic molecule characterized by a tetrahydrofuran ring and a sulfonate group attached to a 4-methylbenzene moiety. Its molecular formula is , with a molecular weight of approximately 270.3 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structure, which may confer various biological activities.

Chemical Structure and Properties

The structure of (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate includes:

- Tetrahydrofuran Ring : A five-membered cyclic ether that can participate in various chemical reactions.

- Sulfonate Group : Enhances reactivity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O5S |

| Molecular Weight | 270.3 g/mol |

| Melting Point | 85-88 ºC |

| Boiling Point | 476.5 ºC at 760 mmHg |

| Density | 1.311 g/cm³ |

| Flash Point | 242 ºC |

The biological activity of (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is primarily hypothesized based on its structural features and the behavior of similar compounds. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds, while the tetrahydrofuran moiety may participate in ring-opening reactions leading to diverse biological interactions.

Computational Predictions

Computational models have been employed to predict the biological activity spectra of this compound, suggesting potential therapeutic applications in drug development. These models often utilize techniques such as molecular docking and structure-activity relationship (SAR) modeling to identify interactions with biological targets, including enzymes and receptors.

Case Studies and Research Findings

-

Potential Therapeutic Applications :

- The compound's unique structure suggests it could be investigated for its potential role as a modulator of the 5-hydroxytryptamine receptor 7 (5-HT7) , which is implicated in various neurological disorders such as anxiety, depression, and schizophrenia .

- Research indicates that modulators of the 5-HT7 receptor may provide therapeutic relief for conditions associated with dysregulation of this receptor, including mood disorders and cognitive dysfunctions .

-

Interaction Studies :

- Studies utilizing molecular docking have indicated that (5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate may interact with specific enzymes involved in metabolic pathways, enhancing our understanding of its pharmacodynamics.

- Chemical Reactivity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。